An In-depth Technical Guide to the Physicochemical Properties of Tripropionin for Research
An In-depth Technical Guide to the Physicochemical Properties of Tripropionin for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropionin, also known as glyceryl tripropionate, is a triglyceride synthesized by the formal acylation of the three hydroxyl groups of glycerol with propionic acid.[1] It is a clear, colorless to pale yellow liquid with virtually no odor.[1] While historically utilized as a plasticizer and flavoring agent, its unique physicochemical properties are garnering increasing interest within the research and drug development sectors.[2][3][4] This interest stems from its potential as a carrier for drug delivery and as a pro-drug for propionate, a short-chain fatty acid with known biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of Tripropionin, detailed experimental protocols for their determination, and an exploration of the biological signaling pathways of its metabolites, offering a valuable resource for scientists working with this compound.
Physicochemical Properties of Tripropionin
A thorough understanding of the physicochemical properties of Tripropionin is fundamental for its application in research and development. These properties influence its solubility, stability, and interaction with biological systems. The key quantitative data are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₀O₆ | [1] |
| Molecular Weight | 260.28 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow liquid | [1][2] |
| Odor | Practically odorless | [1] |
| Boiling Point | 175-176 °C at 20 mmHg | [1] |
| Density | 1.082 g/cm³ | [2] |
| Refractive Index | 1.4310 - 1.4340 at 20°C | [5] |
| Water Solubility | 3.07 mg/mL at 37 °C | [1] |
| Solubility in Organic Solvents | Soluble in ethanol and ether | [2][3] |
| Vapor Pressure | 0.00204 mmHg at 25°C | |
| Flash Point | > 110 °C (> 230 °F) | [2] |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of scientific research. This section provides detailed methodologies for determining the key physicochemical properties of Tripropionin, based on internationally recognized standards.
Determination of Boiling Point
The boiling point of a liquid is a critical physical constant. The following protocol is based on the principles outlined in ASTM D1078, "Standard Test Method for Distillation Range of Volatile Organic Liquids".[6][7][8][9][10]
Principle: This method determines the temperature range over which a liquid distills under atmospheric pressure.
Apparatus:
-
Distillation flask
-
Condenser
-
Graduated receiving cylinder
-
Calibrated thermometer or temperature probe
-
Heating mantle or other suitable heat source
-
Boiling chips
Procedure:
-
Measure 100 mL of the Tripropionin sample into the distillation flask.
-
Add a few boiling chips to the flask to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring all connections are secure. The thermometer bulb should be positioned correctly, with the top of the bulb level with the bottom of the side arm of the flask.
-
Begin heating the flask. Adjust the heating rate so that the first drop of distillate falls from the condenser into the receiving cylinder within 5 to 10 minutes.
-
Record the temperature at which the first drop of distillate is collected as the initial boiling point.
-
Continue the distillation at a rate of 4 to 5 mL per minute.
-
Record the temperature at regular intervals as the distillation proceeds.
-
Record the final temperature when the last of the liquid in the flask has evaporated, which is the dry point.
-
Correct the observed boiling point for any deviation from standard atmospheric pressure (760 mmHg).
Determination of Refractive Index
The refractive index is a measure of how much light bends, or refracts, when it enters a liquid and is a valuable tool for identity and purity assessment. The following method is based on the principles of USP General Chapter <831> Refractive Index.[11][12][13][14][15]
Principle: This method measures the ratio of the velocity of light in a vacuum to its velocity in the substance being tested.
Apparatus:
-
Abbé refractometer or a calibrated digital refractometer
-
Constant temperature water bath (e.g., 20°C or 25°C)
-
Light source (sodium D line, 589 nm)
-
Calibrated reference standards (e.g., distilled water)
Procedure:
-
Calibrate the refractometer using a standard of known refractive index.
-
Ensure the prism surfaces of the refractometer are clean and dry.
-
Set the circulating water bath to the desired temperature (e.g., 20°C) and allow the refractometer prisms to equilibrate.
-
Apply a few drops of the Tripropionin sample to the surface of the fixed prism.
-
Close the prisms and allow the sample to come to thermal equilibrium (typically a few minutes).
-
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece (for an Abbé refractometer) or wait for a stable digital reading.
-
Record the refractive index.
-
Clean the prism surfaces thoroughly with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue after the measurement.
Determination of Density
Density is a fundamental physical property that can be used to characterize a liquid. The following protocol is based on ASTM D4052, "Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter".
Principle: This method utilizes an oscillating U-tube to determine the density of a liquid. The oscillation frequency of the U-tube changes based on the mass of the liquid it contains.
Apparatus:
-
Digital density meter with an oscillating U-tube
-
Syringe or autosampler for sample injection
-
Constant temperature bath integrated into the density meter
Procedure:
-
Calibrate the digital density meter with at least two reference standards (e.g., dry air and distilled water) at the desired temperature.
-
Ensure the U-tube is clean and dry before introducing the sample.
-
Set the desired measurement temperature (e.g., 20°C or 25°C) and allow the instrument to stabilize.
-
Inject the Tripropionin sample into the U-tube, ensuring there are no air bubbles present.
-
Allow the sample to reach thermal equilibrium within the U-tube.
-
The instrument will automatically measure the oscillation period and calculate the density.
-
Record the density value.
-
Clean the U-tube with appropriate solvents and dry it with a stream of air or nitrogen after the measurement.
Determination of Water Solubility
Understanding the water solubility of a compound is crucial for drug delivery and formulation development. The following protocol is based on the OECD Guideline 105, "Water Solubility".
Principle: This guideline describes two primary methods: the column elution method for substances with low solubility and the flask method for those with higher solubility. Given Tripropionin's reported solubility, the flask method is appropriate.
Apparatus:
-
Constant temperature water bath or shaker
-
Glass flasks with stoppers
-
Centrifuge or filtration apparatus
-
Analytical method for quantification (e.g., HPLC, GC)
Procedure:
-
Add an excess amount of Tripropionin to a flask containing a known volume of distilled water.
-
Seal the flask and place it in a constant temperature shaker bath (e.g., 37°C) to agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the mixture to stand at the same temperature to let the undissolved Tripropionin settle.
-
Separate the aqueous phase from the excess undissolved Tripropionin by centrifugation or filtration. Care must be taken to avoid affecting the equilibrium.
-
Analyze the concentration of Tripropionin in the clear aqueous phase using a validated analytical method (e.g., HPLC-UV or GC-FID).
-
The determined concentration represents the water solubility of Tripropionin at that specific temperature.
Determination of n-Octanol/Water Partition Coefficient (Log P)
The partition coefficient is a measure of a compound's lipophilicity and is a key parameter in predicting its pharmacokinetic properties. The following protocol is based on the OECD Guideline 107, "Partition Coefficient (n-octanol/water): Shake Flask Method".
Principle: This method determines the ratio of the concentration of a substance in the n-octanol phase to its concentration in the aqueous phase after the two immiscible liquids have reached equilibrium.
Apparatus:
-
Separatory funnels or centrifuge tubes with stoppers
-
Mechanical shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC, GC)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
Procedure:
-
Prepare pre-saturated n-octanol and water by shaking them together for 24 hours and then allowing the phases to separate.
-
Prepare a stock solution of Tripropionin in n-octanol.
-
In a separatory funnel or centrifuge tube, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water. The volume ratio of n-octanol to water can be varied (e.g., 1:1, 1:2, 2:1).
-
Stopper the vessel and shake it vigorously for a set period (e.g., 15-30 minutes) to allow for partitioning of the Tripropionin between the two phases.
-
After shaking, centrifuge the vessel to ensure complete separation of the two phases.
-
Carefully withdraw aliquots from both the n-octanol and the aqueous phases.
-
Determine the concentration of Tripropionin in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The Log P is the base-10 logarithm of the partition coefficient.
Mandatory Visualizations
Experimental Workflow for Partition Coefficient Determination
Caption: Workflow for Partition Coefficient (Log P) Determination (OECD 107)
Signaling Pathway of Propionate
Tripropionin is readily hydrolyzed in vivo to glycerol and three molecules of propionic acid. While Tripropionin itself is not known to directly engage in specific signaling pathways, its metabolite, propionate, is a well-characterized short-chain fatty acid (SCFA) with significant biological activity. Propionate primarily exerts its effects through the activation of G-protein coupled receptors (GPCRs), namely GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).
Caption: Propionate Signaling Pathway
The activation of GPR41 and GPR43 by propionate initiates a cascade of intracellular events, including the modulation of cyclic AMP (cAMP) levels, intracellular calcium mobilization, and the activation of mitogen-activated protein kinase (MAPK) pathways. These signaling events ultimately lead to a range of physiological responses, such as the regulation of hepatic gluconeogenesis, modulation of inflammatory responses, and influence on the secretion of gut hormones like glucagon-like peptide-1 (GLP-1). This makes the study of Tripropionin as a propionate pro-drug a promising area for research in metabolic disorders and inflammatory diseases.
Conclusion
Tripropionin presents a compelling profile for researchers and drug development professionals. Its well-defined physicochemical properties, combined with its role as a precursor to the biologically active molecule propionate, position it as a versatile tool in various scientific disciplines. The standardized experimental protocols provided in this guide will enable researchers to generate reliable and comparable data, facilitating a deeper understanding of this compound's behavior and potential applications. As research continues to unravel the intricate roles of short-chain fatty acids in health and disease, the utility of Tripropionin as a research chemical and potential therapeutic delivery vehicle is poised to expand significantly.
References
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- 4. gokemi.com [gokemi.com]
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